
2-(2,4-Diiodophenoxy)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Diiodophenoxy)butyric acid: is an organic compound with the molecular formula C10H10I2O3. It is a derivative of butyric acid, where the hydrogen atoms on the phenoxy group are replaced by iodine atoms at the 2 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Diiodophenoxy)butyric acid typically involves the iodination of phenoxybutyric acid derivatives. One common method is the reaction of 2,4-diiodophenol with butyric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,4-Diiodophenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, forming less iodinated or non-iodinated phenoxybutyric acids.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less iodinated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2,4-Diiodophenoxy)butyric acid is used as a precursor in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of iodinated phenoxy compounds on biological systems. It may serve as a model compound to investigate the interactions of iodine-containing molecules with biological targets .
Medicine: The presence of iodine atoms can enhance the compound’s ability to interact with specific biological targets, making it useful in diagnostic imaging techniques such as X-ray or CT scans .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including herbicides and pesticides. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2
Eigenschaften
CAS-Nummer |
90917-50-3 |
|---|---|
Molekularformel |
C10H10I2O3 |
Molekulargewicht |
431.99 g/mol |
IUPAC-Name |
2-(2,4-diiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10I2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
OJBQXQKDTBWHEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
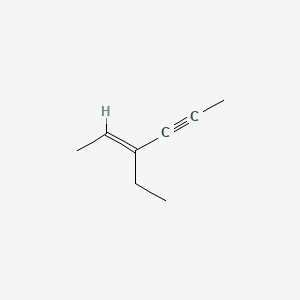
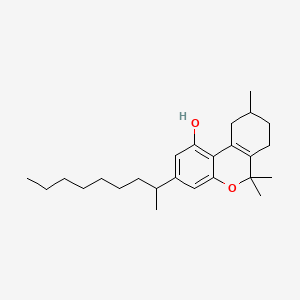
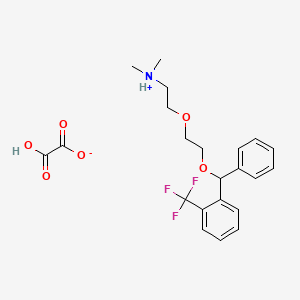

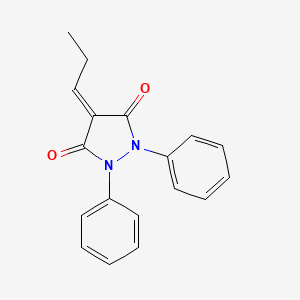

![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)


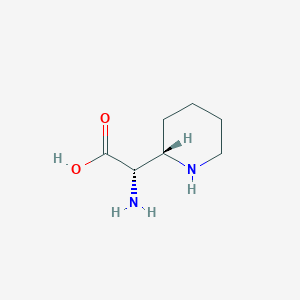
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

